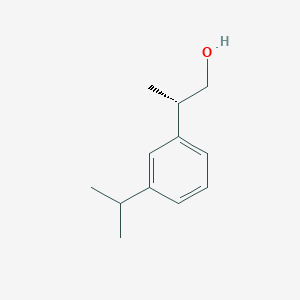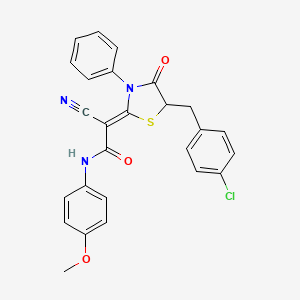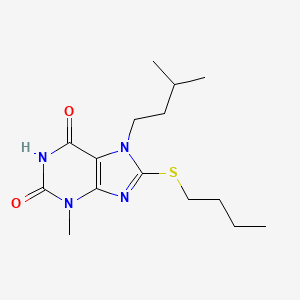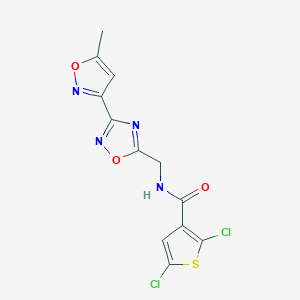
(2S)-2-(3-Propan-2-ylphenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(3-Propan-2-ylphenyl)propan-1-ol, also known as dexibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) that is used to relieve pain and inflammation. It is a chiral molecule that exists in two enantiomeric forms, with the (S)-enantiomer being the active form. Dexibuprofen is a derivative of ibuprofen, which is a widely used NSAID. However, dexibuprofen has been found to have some advantages over ibuprofen, including higher potency and fewer side effects.
Mecanismo De Acción
Like other NSAIDs, (2S)-2-(3-Propan-2-ylphenyl)propan-1-ol works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid molecules that play a key role in the inflammatory response, and their production is increased in response to injury or infection. By reducing the production of prostaglandins, (2S)-2-(3-Propan-2-ylphenyl)propan-1-ol can help to alleviate pain and inflammation.
Biochemical and Physiological Effects:
Dexibuprofen has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of cytokines, which are involved in the inflammatory response. It has also been found to reduce the activity of matrix metalloproteinases, which are enzymes that are involved in tissue remodeling and repair. Dexibuprofen can also affect the cardiovascular system, as it has been found to reduce platelet aggregation and lower blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dexibuprofen has several advantages for use in laboratory experiments. It is a well-characterized molecule that is readily available, and its synthesis is well-established. It is also relatively stable and has a long shelf life. However, (2S)-2-(3-Propan-2-ylphenyl)propan-1-ol does have some limitations, particularly in terms of its solubility. It is poorly soluble in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on (2S)-2-(3-Propan-2-ylphenyl)propan-1-ol. One area of interest is its potential use in cancer therapy. Several studies have suggested that (2S)-2-(3-Propan-2-ylphenyl)propan-1-ol may have anti-cancer properties, and further research in this area could lead to the development of new cancer treatments. Another area of interest is the development of new formulations of (2S)-2-(3-Propan-2-ylphenyl)propan-1-ol that could improve its solubility and bioavailability. Finally, there is potential for research on the mechanism of action of (2S)-2-(3-Propan-2-ylphenyl)propan-1-ol, particularly in terms of its effects on cytokine production and matrix metalloproteinase activity.
Métodos De Síntesis
Dexibuprofen can be synthesized from ibuprofen via a resolution process that separates the (S)-enantiomer from the (R)-enantiomer. This can be achieved using various methods, such as chiral chromatography or enzymatic resolution. The (S)-enantiomer can also be synthesized directly from a chiral precursor using asymmetric synthesis.
Aplicaciones Científicas De Investigación
Dexibuprofen has been the subject of numerous scientific studies, particularly in the fields of pharmacology and medicinal chemistry. Its anti-inflammatory and analgesic properties have been extensively studied, and it has been found to be effective in treating a range of conditions, including osteoarthritis, rheumatoid arthritis, and menstrual pain. Dexibuprofen has also been investigated for its potential use in cancer therapy, as it has been found to inhibit the growth of certain cancer cells.
Propiedades
IUPAC Name |
(2S)-2-(3-propan-2-ylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-9(2)11-5-4-6-12(7-11)10(3)8-13/h4-7,9-10,13H,8H2,1-3H3/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDLKNHPVKYEIG-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC=CC(=C1)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Bis(2,2,2-trifluoroethoxy)phosphoryl]acetonitrile](/img/structure/B2353801.png)
![2-cyclopropyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride](/img/structure/B2353803.png)
![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2353804.png)
![2,4-dimethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2353805.png)
![6-(6-Ethyl-5-fluoropyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2353806.png)
![N-(4-methoxyphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2353808.png)


![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2353812.png)

![4-{1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2353815.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2353816.png)
![2-(2-((difluoromethyl)sulfonyl)benzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2353817.png)
![5-(4-fluorobenzyl)-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2353818.png)